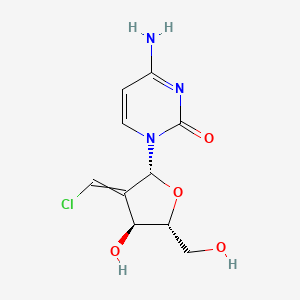![molecular formula C28H20N2S2 B14263601 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole) CAS No. 169782-47-2](/img/structure/B14263601.png)
2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole): is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two thiophene rings and two pyrrole rings, which are connected through a central bithiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of Pyrrole Rings: The pyrrole rings are then attached to the bithiophene core through a series of condensation reactions. This often involves the use of reagents such as aldehydes or ketones to form the pyrrole rings.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the pyrrole rings, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. Halogenation and nitration are common substitution reactions that can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conducting Polymers: It can be used as a monomer in the synthesis of conducting polymers, which have applications in sensors and flexible electronics.
Biology and Medicine:
Bioactive Molecules: The compound can be used as a building block in the synthesis of bioactive molecules, which may have potential therapeutic applications.
Industry:
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, including semiconductors and conductive coatings.
Mécanisme D'action
The mechanism by which 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) exerts its effects is primarily related to its electronic structure. The presence of conjugated thiophene and pyrrole rings allows for efficient electron delocalization, which is crucial for its conductivity and electronic properties. The compound can interact with various molecular targets and pathways, depending on its specific application. For example, in organic electronics, it can facilitate charge transport through its conjugated system.
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: A simpler compound with only the bithiophene core, lacking the attached pyrrole rings.
5-Phenyl-1H-pyrrole: A compound with only the pyrrole ring and phenyl group, lacking the bithiophene core.
Uniqueness:
Enhanced Electronic Properties: The combination of bithiophene and pyrrole rings in 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) results in enhanced electronic properties compared to its simpler counterparts.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it versatile for various applications in materials science and organic electronics.
Propriétés
Numéro CAS |
169782-47-2 |
|---|---|
Formule moléculaire |
C28H20N2S2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
2-phenyl-5-[5-[5-(5-phenyl-1H-pyrrol-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C28H20N2S2/c1-3-7-19(8-4-1)21-11-13-23(29-21)25-15-17-27(31-25)28-18-16-26(32-28)24-14-12-22(30-24)20-9-5-2-6-10-20/h1-18,29-30H |
Clé InChI |
RVKIWOWWMDJKDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(N5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
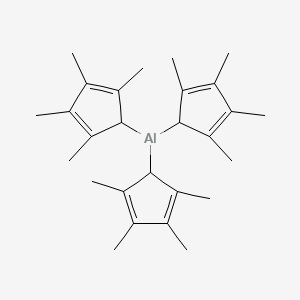
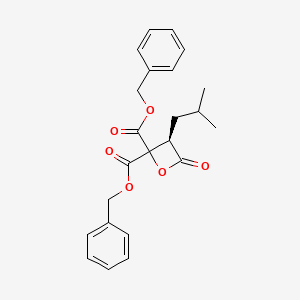
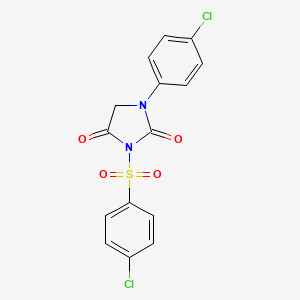
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
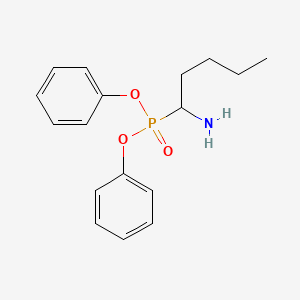
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
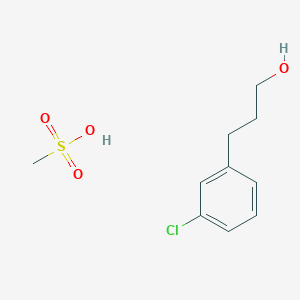
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)
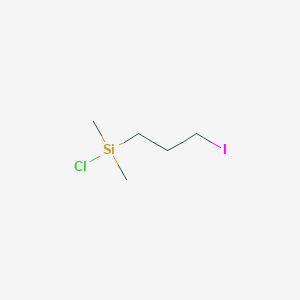
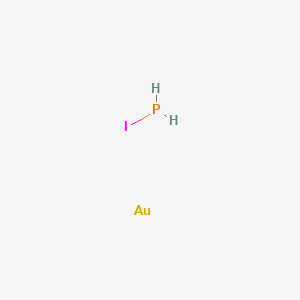
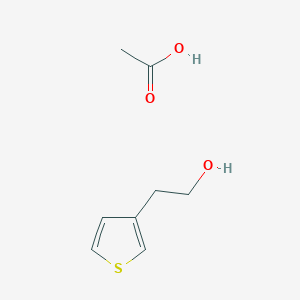
dimethyl-](/img/structure/B14263596.png)
